molecular formula C13H15N3O2S B5707176 2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B5707176
M. Wt: 277.34 g/mol
InChI Key: MPDCVQMQEBCYHC-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic compound featuring the 1,3,4-thiadiazole core, a heterocyclic scaffold of significant interest in pharmaceutical research due to its wide spectrum of biological activities . Derivatives of 1,3,4-thiadiazole are frequently investigated for their potent antibacterial properties against multi-drug resistant pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . Furthermore, this chemotype is widely explored for its anti-inflammatory potential, demonstrated through mechanisms such as the effective inhibition of protein denaturation . Beyond these applications, the 1,3,4-thiadiazole structure is a key pharmacophore in compounds studied for anticancer[cite , anticonvulsant , and antitubercular activities . The integration of the phenoxymethyl substituent and the propanamide side chain in this specific molecule may influence its pharmacodynamics and bioavailability, making it a valuable candidate for hit-to-lead optimization in developing new therapeutic agents. This compound is intended for research purposes to further explore these mechanisms and applications.

Properties

IUPAC Name

2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(2)12(17)14-13-16-15-11(19-13)8-18-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDCVQMQEBCYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the thiadiazole derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide has been investigated for its potential antimicrobial and anticancer properties. Thiadiazole derivatives are known to exhibit activity against various pathogens and cancer cell lines. For instance, studies have shown that thiadiazoles can inhibit cell proliferation in human cancer cell lines such as PC3 (prostate cancer) and HT-29 (colon cancer) .

The compound's biological mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
  • Receptor Interaction : Interaction with cellular receptors can lead to therapeutic effects.

Research indicates that derivatives of thiadiazoles exhibit a broad spectrum of biological activities including anti-inflammatory and antioxidant effects .

Agricultural Applications

Thiadiazole derivatives are also explored for their potential use as agrochemicals , contributing to pest control and enhancing crop yield through their fungicidal properties. The unique structure of thiadiazoles allows them to interact effectively with biological systems in plants .

Material Science

In material science, this compound is utilized in the development of new materials due to its unique chemical properties. Its ability to form complexes with metals can be leveraged in creating advanced materials for electronic applications .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives:

  • Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested against various cancer cell lines using MTT assays. Results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • Antimicrobial Studies : Research has shown that compounds similar to this compound exhibit significant activity against Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic development .

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The phenoxymethyl group and thiadiazole ring are crucial for its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Features

The table below highlights key structural and functional differences between the target compound and selected analogs:

Compound Name/ID Substituent on Thiadiazole Amide Type Key Features Melting Point (°C) Biological Notes References
Target Compound 5-(Phenoxymethyl) 2-methylpropanamide Phenoxymethyl increases lipophilicity Not reported Unknown activity N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5e) 5-((4-Chlorobenzyl)thio) Acetamide Chlorobenzylthio group 132–134 Antimicrobial activity inferred
5-(5-(2-Phenylpropanamido)-1,3,4-thiadiazol-2-yl)pentanoic acid (14f) 5-(2-Phenylpropanamido) Phenylpropanamide Pentanoic acid chain Not reported Enzyme inhibition potential
(2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide 5-(4-Methoxyphenyl) Cinnamoylamino Stereochemistry (R), methoxy group Not reported Stabilized by N–H⋯O hydrogen bonds
Acetazolamide analogs 5-(Aminosulfonyl) Acetamide Sulfonamide group Not reported Carbonic anhydrase inhibition
2-(4-Chlorophenoxy)-2-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide 5-(5-Oxo-1-phenylpyrrolidin) Propanamide Oxadiazole ring, chlorophenoxy Not reported Different heterocyclic core (O vs. S)

Crystallographic and Conformational Analysis

  • The cinnamoylamino derivative () exhibits dihedral angles of 12.2°–47.6° between aromatic rings, influencing π-π stacking and solubility . The target’s phenoxymethyl group may adopt a similar conformation, optimizing hydrophobic interactions.
  • reports a related chlorophenyl derivative with orthorhombic crystal packing (space group P212121), highlighting the structural diversity within this class .

Biological Activity

2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound belonging to the thiadiazole class, which has gained attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a phenoxymethyl group, contributing to its unique chemical properties. The presence of sulfur and nitrogen in the thiadiazole ring enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC12H14N4O2S
Molecular Weight278.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It may interact with specific cellular receptors, altering signaling pathways that lead to therapeutic effects.
  • Reactive Oxygen Species (ROS) Generation : The thiadiazole moiety can generate ROS, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:

Pathogen MIC (µg/mL)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.35

These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, revealing promising results against several cancer types:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.3

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiadiazole derivatives, including our compound. It was found to be one of the most potent against Pseudomonas aeruginosa, demonstrating an MIC comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Activity Assessment : Another study focused on the anticancer potential of thiadiazole derivatives where this compound was tested across multiple cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting with thiadiazole core formation, followed by functionalization. For example:

  • Step 1 : Condensation of thiosemicarbazide with a carboxylic acid derivative (e.g., 2-methylpropanoic acid) in POCl₃ at 90°C to form the thiadiazole ring .
  • Step 2 : Phenoxymethylation via nucleophilic substitution using phenoxymethyl chloride under basic conditions (e.g., NaOH in ethanol) .
  • Critical parameters : Temperature (90–100°C for cyclization), solvent polarity (DMF for acylation), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Yields range from 60–85% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals confirm its structure?

  • ¹H NMR : Peaks at δ 1.44 ppm (d, J = 7.1 Hz) confirm the 2-methylpropanamide group, while δ 4.00 ppm (q) corresponds to the phenoxymethyl-CH₂-O linkage .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 322.3 (calculated) matches the molecular formula C₁₄H₁₅N₃O₂S .
  • IR : Stretching bands at 1670 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (thiadiazole C-S) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved, particularly for antimicrobial vs. anticancer assays?

Contradictions often arise from structural analogs with minor substituent variations. For example:

  • Antimicrobial activity : Requires lipophilic groups (e.g., 4-methylphenyl) enhancing membrane penetration .
  • Anticancer activity : Depends on electron-withdrawing groups (e.g., 4-fluorobenzyl) promoting apoptosis via kinase inhibition .
    Methodological recommendations :
    • Compare IC₅₀ values under standardized conditions (e.g., MTT assay, 48-hour incubation).
    • Use computational docking to validate target interactions (e.g., EGFR kinase for anticancer activity) .

Q. What strategies enhance regioselectivity during phenoxymethyl substitution on the thiadiazole ring?

Regioselectivity is influenced by:

  • Electronic effects : Electron-deficient C5-position of thiadiazole favors nucleophilic attack .
  • Catalysts : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side products .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

  • Acidic conditions (pH < 3) : Hydrolysis of the amide bond generates 2-methylpropanoic acid and 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine .
  • Basic conditions (pH > 10) : Thiadiazole ring opening occurs, producing thiourea derivatives and phenoxymethyl fragments .
    Mitigation : Store at pH 6–7 in inert atmospheres (N₂) to prevent oxidation .

Methodological Guidance

Q. How to design SAR studies for optimizing this compound’s bioactivity?

  • Variable groups : Modify the phenoxymethyl moiety (e.g., halogenation, alkyl chain elongation).
  • Assay selection : Use parallel screening (e.g., antimicrobial + kinase inhibition assays) .
  • Computational tools : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities .

Q. What analytical protocols validate purity for in vivo studies?

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required .
  • Elemental analysis : %C, %H, %N within ±0.3% of theoretical values .

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